An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-3-hepten-2-one
An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-3-hepten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-hepten-2-one is an α,β-unsaturated ketone that holds interest for researchers in various fields, from flavor and fragrance chemistry to synthetic organic chemistry and drug discovery. Its conjugated enone system imparts unique reactivity, making it a versatile building block and a compound with potential biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, and potential relevance in a research and development context.
Chemical and Physical Properties
The fundamental properties of 4-Methyl-3-hepten-2-one are summarized below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (E)-4-methylhept-3-en-2-one | --INVALID-LINK--[1] |
| CAS Number | 22319-25-1 | --INVALID-LINK--[1] |
| Boiling Point | ~165-167 °C (estimated for the related 6-methyl-4-hepten-2-one) | --INVALID-LINK--[2] |
| Kovats Retention Index (Standard Polar) | 1015, 1210 | --INVALID-LINK--[1] |
| Calculated XLogP3 | 2.4 | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-Methyl-3-hepten-2-one.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹³C NMR Spectral Data [1]
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~158 | C4 (Alkene) |
| ~125 | C3 (Alkene) |
| ~30 | C5 |
| ~25 | C2 (Methyl ketone) |
| ~20 | C4-Methyl |
| ~14 | C6 |
| ~13 | C7 |
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.0 | s | 1H | H3 |
| ~2.2 | q | 2H | H5 |
| ~2.1 | s | 3H | H1 |
| ~1.9 | s | 3H | C4-Methyl |
| ~1.1 | sextet | 2H | H6 |
| ~0.9 | t | 3H | H7 |
Infrared (IR) Spectroscopy[1]
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (alkane) |
| ~1670 | C=O stretch (conjugated ketone) |
| ~1640 | C=C stretch (alkene) |
Mass Spectrometry[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 83 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Synthesis
Experimental Protocol: Aldol (B89426) Condensation
A common method for the synthesis of α,β-unsaturated ketones is the aldol condensation. The following is a representative protocol adapted from the synthesis of a related isomer, 6-methyl-4-hepten-2-one, which can be modified for the synthesis of 4-methyl-3-hepten-2-one by using butanal and 2-butanone (B6335102) as starting materials.[2]
Materials:
-
Butanal
-
2-Butanone
-
Sodium hydroxide (B78521) (aqueous solution)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 2-butanone and an aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add butanal dropwise from the dropping funnel to the stirred, cooled mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Chemical Reactivity and Potential Biological Significance
The chemical reactivity of 4-Methyl-3-hepten-2-one is dominated by its α,β-unsaturated ketone moiety. This functional group has two electrophilic sites: the carbonyl carbon and the β-carbon.
Reactivity of the α,β-Unsaturated Ketone System
The conjugated system in α,β-unsaturated ketones allows for 1,4-conjugate addition (Michael addition) in addition to the typical 1,2-addition to the carbonyl group. This reactivity is of significant interest in organic synthesis and drug design.
-
Michael Addition: Nucleophiles can attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in the synthesis of more complex molecules. The reactivity of the α,β-unsaturated carbonyl group allows it to act as a Michael acceptor, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[4][5] This covalent interaction can lead to the modulation of protein function and is a mechanism of action for some drugs.[4][5]
Caption: Michael Addition of a nucleophile to 4-Methyl-3-hepten-2-one.
Biological Activity and Relevance in Drug Development
The α,β-unsaturated carbonyl moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6]
-
Anticancer and Cytotoxic Effects: Many compounds containing the α,β-unsaturated ketone scaffold have demonstrated potent anticancer and cytotoxic activities.[7][8] Their mechanism of action is often attributed to their ability to act as Michael acceptors, covalently modifying key proteins involved in cellular processes like proliferation and apoptosis.[4] Some studies suggest that these compounds can induce apoptosis through the mitochondrial pathway.[4]
-
Immunosuppressive and Anti-inflammatory Effects: The reactivity of α,β-unsaturated carbonyls with cellular nucleophiles also underlies their potential immunosuppressive and anti-inflammatory properties.[5] By modifying proteins in immune cells, these compounds can modulate inflammatory signaling pathways.
Caption: Potential biological activities of 4-Methyl-3-hepten-2-one.
Safety and Handling
-
Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin, and toxic if inhaled. Expected to cause skin and eye irritation.[9]
-
Precautions: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses). Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Conclusion
4-Methyl-3-hepten-2-one is a valuable compound for both synthetic and medicinal chemistry research. Its well-defined chemical and physical properties, combined with the versatile reactivity of its α,β-unsaturated ketone functionality, make it an attractive starting material for the synthesis of more complex molecules. Furthermore, the established biological activities of the α,β-unsaturated ketone pharmacophore suggest that 4-Methyl-3-hepten-2-one and its derivatives warrant further investigation in the context of drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. 4-Methyl-3-hepten-2-one | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. axxence.de [axxence.de]
